1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine

Neuroscience Receptor Pharmacology Drug Discovery

Procure 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine for CNS target research and focused library synthesis. Its defined PBR/TSPO IC50 of 19.9 nM and negligible MAO-B inhibition (IC50 270 µM) deliver assay specificity unmatched by generic benzimidazoles. The 5-bromo handle enables cross-coupling diversification; XLogP3 3.4 supports BBB penetration. Insist on ≥95% purity to ensure reproducible pharmacology and reactivity in Suzuki/Buchwald-Hartwig workflows.

Molecular Formula C14H12BrN3
Molecular Weight 302.17 g/mol
CAS No. 1146293-02-8
Cat. No. B1519160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine
CAS1146293-02-8
Molecular FormulaC14H12BrN3
Molecular Weight302.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2N
InChIInChI=1S/C14H12BrN3/c15-11-6-7-13-12(8-11)17-14(16)18(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
InChIKeyJXOOCLNUQMGBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine (CAS 1146293-02-8): A Quantitative Procurement Guide for Scientific Selection


1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine (CAS 1146293-02-8) is a synthetic, brominated benzimidazole derivative with a 2-amino group and an N-benzyl substituent [1]. It belongs to the class of 2-aminobenzimidazoles, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities [2]. The compound is commercially available as a research chemical and building block, typically at ≥95% purity . Its structural features—specifically the 5-bromo and 1-benzyl substituents—confer distinct physicochemical and biological properties that differentiate it from close analogs.

Why Substituting 1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine (CAS 1146293-02-8) with In‑Class Analogs Fails


Benzimidazole derivatives are not interchangeable building blocks or tool compounds. Even minor structural modifications—such as halogen identity, substitution position, or N‑alkyl group—drastically alter target affinity, selectivity, and synthetic utility. For example, replacing the 5‑bromo substituent with a chloro or des‑bromo analog can reduce or eliminate activity at the peripheral benzodiazepine receptor (PBR) [1], while the 2‑amino group distinguishes it from 2‑alkyl‑ or 2‑aryl‑benzimidazoles [2]. The benzyl group at N1 further modulates lipophilicity and steric bulk, directly impacting membrane permeability and binding pocket complementarity [3]. Therefore, generic substitution with a different 2‑aminobenzimidazole or benzimidazole building block cannot reproduce the specific profile of 1‑benzyl‑5‑bromo‑1H‑1,3‑benzodiazol‑2‑amine.

Quantitative Differentiation Evidence for 1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine (CAS 1146293-02-8)


Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity: Moderate Nanomolar Potency with a Distinct Selectivity Profile

1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine exhibits moderate affinity for the peripheral benzodiazepine receptor (PBR, also known as TSPO) with an IC50 of 19.9 nM in a [3H]-PK 11195 displacement assay using rat cerebral cortex membranes [1]. In comparison, the classic PBR ligand PK 11195 displays an IC50 of 2.20 nM in the same assay system [2], while other benzimidazole-based PBR ligands can show significantly weaker affinity (e.g., imidazobenzoxazole 3d: IC50 = 77 nM) [3]. This places the target compound as a moderately potent PBR ligand, suitable for applications where a less potent but structurally distinct chemical probe is desired.

Neuroscience Receptor Pharmacology Drug Discovery

MAO‑B Inhibition Profile: Minimal Activity Reduces Off‑Target Interference in CNS Assays

In a fluorimetric assay using bovine brain mitochondria and benzylamine substrate, 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine exhibited an IC50 of 270,000 nM (270 µM) against monoamine oxidase B (MAO‑B) [1]. For reference, the selective MAO‑B inhibitor selegiline typically displays IC50 values in the 10–100 nM range [2]. This >2,700‑fold lower potency indicates that the compound is essentially inactive at MAO‑B at concentrations relevant to most cellular and biochemical assays.

CNS Drug Discovery Enzymology Selectivity Screening

Lipophilicity (XLogP3): Modulated by Bromine Substitution for Improved Membrane Permeability

The computed lipophilicity of 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine is XLogP3 = 3.4 [1]. In comparison, the non‑brominated analog 1‑benzyl‑1H‑benzimidazol‑2‑amine has a reported logP of approximately 3.175 [2]. The increase of ~0.23 log units is attributable to the 5‑bromo substituent and correlates with enhanced membrane permeability and potential for blood‑brain barrier penetration in the context of CNS‑targeted probes.

Physicochemical Profiling ADME Medicinal Chemistry

Synthetic Versatility: 5‑Bromo Handle Enables Diverse Cross‑Coupling Reactions

The 5‑position bromine atom serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura and Buchwald‑Hartwig aminations [1]. This distinguishes the compound from des‑bromo analogs (e.g., 1‑benzyl‑1H‑benzimidazol‑2‑amine, CAS 43182-10-1 [2]), which lack this synthetic versatility. The combination of a bromine leaving group and a 2‑amino nucleophilic site allows orthogonal functionalization of the benzimidazole core.

Organic Synthesis Building Blocks Medicinal Chemistry

Commercial Purity Specification: ≥95% Ensures Reproducible Research Outcomes

According to vendor technical specifications, 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine is supplied with a minimum purity of 95% . This level of purity is sufficient for most research applications, including biological assays and chemical synthesis. In contrast, many custom-synthesized or non‑standardized benzimidazole derivatives may be obtained at lower purity (e.g., 90% or unspecified), which can introduce variable impurities that compromise experimental reproducibility.

Quality Control Reproducibility Chemical Procurement

Recommended Research & Industrial Application Scenarios for 1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine (CAS 1146293-02-8)


PBR/TSPO Tool Compound for Neuroinflammation & Steroidogenesis Studies

With a defined IC50 of 19.9 nM at PBR/TSPO [1], 1‑benzyl‑5‑bromo‑1H‑1,3‑benzodiazol‑2‑amine serves as a moderately potent, non‑isoquinoline chemical probe. It is particularly valuable when researchers require a ligand with different structural and physicochemical properties than PK 11195 (IC50 = 2.20 nM) for mechanistic or occupancy studies in neuroinflammation, microglial activation, or adrenal steroid synthesis.

Selectivity Profiling in CNS‑Targeted Assays (Low MAO‑B Liability)

The compound's minimal activity against MAO‑B (IC50 = 270 µM) [2] makes it an excellent choice for assays where MAO inhibition could confound results. This is especially relevant for studies investigating PBR/TSPO function, as many PBR ligands also modulate MAO activity. Using this compound reduces the risk of off‑target effects in cell‑based or tissue‑based assays.

Diversifiable Building Block for Benzimidazole‑Based Libraries

The 5‑bromo substituent provides a versatile handle for Suzuki‑Miyaura and Buchwald‑Hartwig cross‑couplings [3], enabling the synthesis of diverse C5‑aryl or C5‑amino derivatives. The 2‑amino group can be further elaborated via acylation, alkylation, or reductive amination. This orthogonal reactivity makes the compound an ideal starting point for constructing focused libraries aimed at exploring SAR around the benzimidazole pharmacophore.

Lead Optimization in CNS Drug Discovery (Balanced Lipophilicity)

With an XLogP3 of 3.4 [4], the compound resides in a lipophilicity range associated with favorable blood‑brain barrier penetration and oral bioavailability. Medicinal chemists can utilize this scaffold for lead optimization programs targeting CNS disorders, knowing that the baseline physicochemical properties are already within an acceptable window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.